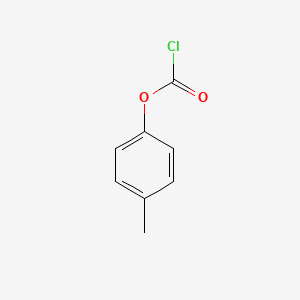

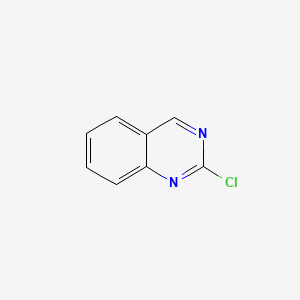

acetic acid CAS No. 1142202-55-8](/img/structure/B1345817.png)

[(1-Ethylpropyl)amino](oxo)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

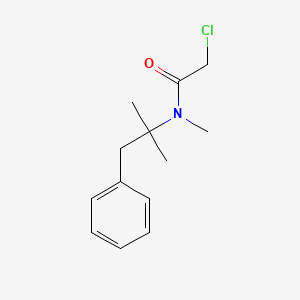

1-Ethylpropyl)amino](oxo)acetic acid, more commonly known as EPAOA, is a type of amino acid that is found in many foods and other sources. It is a non-essential amino acid, meaning that it is not required for human health and can be produced by the body. EPAOA is a precursor to a number of molecules, including neurotransmitters, hormones, and other compounds. It is also involved in the synthesis of proteins and other molecules. In recent years, EPAOA has been studied for its potential therapeutic applications in a variety of diseases.

Scientific Research Applications

Reaction Mechanisms and Derivative Synthesis

- Derivatives Synthesis : A study identified and isolated various derivatives from a reaction between 1H-indazol-3-ol and ethyl chloroacetate, exploring the mechanism of their formation and particularly the ring enlargement from indazole to tetrahydroquinazoline. This includes derivatives like ethyl esters of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and others, shedding light on potential synthetic pathways and applications of similar compounds (Bonanomi & Palazzo, 1977).

Plant Growth and Ethylene Inhibition

- Ethylene Formation Inhibition in Plants : Novel oxime ether derivatives of aminooxyacetic acid, closely related to the query compound, were tested for their ability to inhibit ethylene formation in higher plants. Such compounds significantly reduced ethylene evolution in leaf discs of oilseed rape and drought-stressed barley leaves, also delaying senescence of cut carnation flowers. This suggests applications in agriculture to enhance plant longevity and stress resistance (Kirchner et al., 1993).

Antioxidant and Enzymatic Activity Modulation

- Xanthine Oxidase Inhibition : Transition metal complexes of a novel amino acid bearing Schiff base ligand demonstrated selective inhibitory studies on xanthine oxidase, an enzyme involved in oxidative stress and related diseases. These findings suggest a potential application in developing treatments for conditions associated with oxidative stress (Ikram et al., 2015).

Synthetic Efficiency Enhancement

- Synthesis Improvement with OxymaPure/DIC : The use of OxymaPure with the carbodiimide (DIC) approach for synthesizing α-ketoamide derivatives, including those related to (1-Ethylpropyl)aminoacetic acid, showed superiority in purity and yield over traditional methods. This indicates a methodological advancement in synthesizing complex molecules with potential pharmaceutical applications (El‐Faham et al., 2013).

Structural and Spectroscopic Characterization

- Structural Studies : Research on compounds structurally similar to (1-Ethylpropyl)aminoacetic acid, such as derivatives of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, has been characterized using X-ray diffraction techniques. This highlights the importance of understanding molecular structures for potential applications in material science and drug design (Şahin et al., 2014).

properties

IUPAC Name |

2-oxo-2-(pentan-3-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-5(4-2)8-6(9)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHWLPWXBVPHNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1-Ethylpropyl)amino](oxo)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

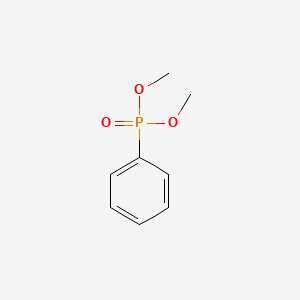

![Propanamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1345753.png)